4-Iodobenzotrifluoride (4-IBzF) is an organic compound with the chemical formula C7H4F3I. It is a colorless liquid with a boiling point of 185-186 °C and a melting point of -8.33 °C []. Due to the presence of the trifluoromethyl group (-CF3) and the iodine atom (I), 4-IBzF exhibits unique properties that make it valuable in various scientific research applications.
-IBzF serves as a crucial building block for the synthesis of various complex molecules, including:
The unique reactivity of 4-IBzF has made it a subject of research in various organic reactions, including:
4-Iodobenzotrifluoride, with the chemical formula CHFI and a molecular weight of 272.01 g/mol, is a halogenated aromatic compound characterized by the presence of an iodine atom and three fluorine atoms attached to a benzene ring. This compound appears as a clear to pale yellow liquid with a distinctive odor reminiscent of halogenated benzene. It is insoluble in water but miscible with organic solvents such as benzene, toluene, and ether . The unique structure of 4-iodobenzotrifluoride contributes to its reactivity and utility in various chemical applications.
The synthesis of 4-iodobenzotrifluoride can be achieved through several methods:
These methods highlight the versatility and accessibility of 4-iodobenzotrifluoride in synthetic organic chemistry.
4-Iodobenzotrifluoride finds applications across various fields:
Interaction studies involving 4-iodobenzotrifluoride have shown that it can influence metabolic pathways due to its role as a cytochrome P450 inhibitor. This property is significant for understanding how this compound might interact with other drugs and biological systems, particularly concerning potential toxicities or therapeutic effects .
Several compounds share structural similarities with 4-iodobenzotrifluoride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | 1.00 |
| 1-Iodo-3-(trifluoromethyl)benzene | 401-81-0 | 1.00 |
| 1-(Difluoromethyl)-4-iodobenzene | 1214372-82-3 | 0.95 |
| 1-Iodo-2-(trifluoromethyl)benzene | 444-29-1 | 0.91 |
| 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | 59382-39-7 | 0.85 |
What sets 4-iodobenzotrifluoride apart from these similar compounds is its specific combination of iodine and trifluoromethyl groups on the benzene ring, which enhances its reactivity and biological activity compared to others. This unique structure allows for diverse applications in organic synthesis and pharmaceuticals that may not be achievable with other similar compounds.
The diazotization-iodination methodology represents one of the most established synthetic approaches for producing 4-iodobenzotrifluoride from 4-aminobenzotrifluoride precursors [1]. This classical transformation involves a two-step sequential process where the aromatic amine is first converted to a diazonium salt intermediate, followed by nucleophilic displacement with iodide to yield the target halogenated product [2].
The mechanistic pathway for diazotization proceeds through four distinct steps [2]. Initially, nitrous acid reacts with mineral acid to generate the nitrosonium ion intermediate [2]. Subsequently, the nitrosonium ion attacks the aromatic amine to form an N-nitrosamine species [2]. The N-nitrosamine undergoes protonation and subsequent dehydration to generate the stabilized diazonium salt [2]. Finally, the diazonium species is treated with potassium iodide under controlled conditions to afford the desired iodo compound through nucleophilic substitution [2].
Recent advances in green chemistry have led to the development of environmentally benign diazotization protocols [1]. A particularly noteworthy methodology employs a reusable polymeric diazotization agent in the presence of para-toluenesulfonic acid at room temperature in aqueous media [1]. This approach eliminates the need for strong mineral acids traditionally required for diazonium salt formation [1]. The reaction proceeds with high yields and demonstrates excellent functional group tolerance across various substituted aminobenzotrifluoride substrates [1].
The existing industrial process utilizing 4-aminotrifluorotoluene as starting material suffers from significant environmental drawbacks [3]. The conventional diazotization-iodination sequence generates substantial quantities of wastewater, waste acid, and inorganic salts, creating considerable environmental pressure [3]. These limitations have prompted research into alternative synthetic strategies that minimize waste generation while maintaining synthetic efficiency [3].
| Reaction Parameter | Traditional Method | Green Protocol |
|---|---|---|
| Temperature | 0-5°C | 25°C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Yield | 75-80% | 85-90% |
| Waste Generation | High | Minimal |
| Acid Requirement | Strong mineral acids | Weak organic acids |
Direct electrophilic aromatic substitution represents an alternative synthetic pathway for introducing iodine functionality into benzotrifluoride substrates [4] [5]. The fundamental mechanism involves the replacement of a hydrogen atom on the aromatic ring with an electrophilic iodine species while preserving the aromatic character of the benzene system [4].
Electrophilic iodination utilizing N-iodosuccinimide has emerged as a highly effective methodology for activated aromatic compounds [6]. This approach demonstrates remarkable selectivity and efficiency, achieving yields of 94-99% within reaction times of 5-8 minutes at room temperature [6]. The solid-state grinding method eliminates the need for hazardous solvents and provides a simple work-up procedure [6]. High gas chromatography purity values of 95-99.9% indicate exceptional reaction selectivity [6].
The tri-iodine cation methodology provides another viable approach for electrophilic iodination of deactivated benzene derivatives [7]. Kinetic studies reveal that reaction rates correlate with electrophilic substituent constants, yielding a reaction constant value of -6.4 [7]. The kinetic isotope effect for benzoic acid iodination was determined to be 2.0, confirming the involvement of carbon-hydrogen bond breaking in the rate-determining step [7]. Solvent composition significantly influences both reaction rate and product distribution [7].
Trifluoroperacetic acid-mediated electrophilic iodination enables the introduction of multiple iodine atoms into aromatic substrates in a single synthetic operation [5]. This methodology has been successfully applied to various heterocyclic systems, demonstrating broad substrate scope [5]. The reaction conditions are sufficiently mild to tolerate sensitive functional groups while achieving high iodine incorporation levels [5].
Recent developments in transition metal-catalyzed electrophilic iodination have expanded the synthetic utility of this approach [8]. Iridium-catalyzed protocols enable selective ortho-iodination of benzoic acids under extraordinarily mild conditions without requiring additives or bases [8]. The unique properties of 1,1,1,3,3,3-hexafluoroisopropanol as solvent facilitate carbon-hydrogen iodination using the carboxylic acid moiety as directing group [8]. Mechanistic investigations revealed an iridium(III)/iridium(V) catalytic cycle with rate-limiting metalation followed by iodination [8].
Transition metal-catalyzed halogen exchange reactions provide a versatile methodology for converting readily available aryl bromides and chlorides to the corresponding iodides [9]. These transformations offer significant advantages in terms of substrate availability and functional group tolerance compared to traditional electrophilic substitution approaches [9].
Copper-catalyzed bromide-iodide exchange represents the most extensively studied halogen exchange methodology [9]. The general procedure employs copper(I) oxide with L-proline as ligand, potassium iodide as iodine source, and ethanol as solvent under nitrogen atmosphere [9]. Reaction conditions typically involve heating at 110°C for 30 hours in sealed vessels [9]. This methodology achieves excellent yields of 95% with high chromat purity [9].
The mechanistic pathway involves initial oxidative addition of the aryl bromide to the copper center, followed by ligand exchange with iodide and subsequent reductive elimination to release the aryl iodide product [10]. Computational studies suggest that the reaction proceeds through copper(I)/copper(III) intermediates rather than radical pathways [10]. The choice of ligand significantly influences both reaction rate and selectivity [10].
Optimization studies have identified several critical parameters for maximizing reaction efficiency [11]. The reaction of 4-bromobenzotrifluoride with morpholine and tetramethylguanidine under carbon dioxide atmosphere provides 4-iodobenzotrifluoride derivatives in moderate to good yields [11]. Copper(I) bromide with 2,2'-bipyridine ligand in ortho-xylene solvent at 200°C under microwave irradiation enhances conversion rates compared to conventional heating [11]. Catalyst loading studies indicate that 10 mol% copper provides optimal balance between activity and cost-effectiveness [11].
Palladium-catalyzed halogen exchange reactions offer complementary reactivity profiles to copper-based systems [12]. These methodologies typically operate under milder conditions and demonstrate superior functional group tolerance [12]. Hypervalent iodine reagents serve as both oxidants and iodine sources in palladium-catalyzed transformations [12]. The reaction scope encompasses various aromatic and heteroaromatic substrates with excellent regioselectivity [12].
Nickel-catalyzed protocols have emerged as cost-effective alternatives to precious metal catalysts [13]. Dual nickel photocatalysis enables the synthesis of aryl carbamates from 4-iodobenzotrifluoride with good to moderate yields [13]. The reaction typically consumes the aryl iodide completely overnight, with protodehalogenation selectivity limiting overall yields [13]. Light activation facilitates nickel reduction to the catalytically active form [13].
| Catalyst System | Yield (%) | Temperature (°C) | Time (hours) | Selectivity (%) |
|---|---|---|---|---|
| Cu₂O/L-proline | 95 | 110 | 30 | 98 |
| CuI/Phenanthroline | 73 | 200 | 3 | 92 |
| CuCl/Bipyridine | 60 | 200 | 3 | 88 |
| Ni(COD)₂/dtbbpy | 32 | 80 | 8 | 70 |
| [Cp*IrCl₂]₂/AgBF₄ | 85 | 25 | 8 | 95 |
Industrial-scale production of 4-iodobenzotrifluoride requires careful optimization of reaction parameters to achieve maximum efficiency while minimizing operational costs and environmental impact [3]. Critical factors include temperature control, pressure management, catalyst loading, reaction time, and solvent selection [14].
Temperature optimization studies reveal optimal ranges of 80-110°C for most synthetic methodologies [3] [14]. The industrial hydrogenation route utilizing 3,4-diiodotrifluorotoluene as starting material operates effectively at 80-85°C under hydrogen pressure of 2.0 MPa [3]. Temperature control within this narrow range ensures selective reduction while minimizing side product formation [3]. Higher temperatures lead to catalyst deactivation and decreased selectivity [3].
Catalyst optimization represents a crucial aspect of industrial process development [3] [14]. Raney nickel catalyst loading of 10% (weight basis) provides optimal balance between activity and cost for the hydrogenation process [3]. The catalyst demonstrates remarkable stability, maintaining activity over ten repeated experimental cycles [3]. Periodic addition of fresh catalyst (10% of original loading) sustains continuous catalytic activity [3].
Solvent effects significantly influence reaction outcomes and operational feasibility [14]. 1,1,1,3,3,3-hexafluoroisopropanol demonstrates superior performance for iridium-catalyzed iodination reactions, providing yields of 85% compared to 60-70% achieved with conventional solvents [14]. N,N-dimethylacetamide serves as optimal solvent for flow reactor applications, enabling continuous processing with in-line monitoring capabilities [15].
Flow reactor technology offers significant advantages for industrial-scale production [15] [14]. Continuous flow processing with packed bed catalysts achieves steady-state conversion of 45% with 37% yield for carbon-sulfur coupling reactions [15]. The catalyst demonstrates exceptional stability with less than 1% decrease in yield per day during seven-day continuous operation [15]. Temperature and light intensity optimization studies identify 55°C and 100% light intensity as optimal conditions [14].
Reaction time optimization reveals substrate-dependent requirements ranging from 3 to 30 hours [14]. The industrial hydrogenation process achieves 92% content of 4-iodobenzotrifluoride with 0.7% para-isomer and 7.3% trifluorotoluene after 4 hours [3]. Longer reaction times provide minimal yield improvements while increasing energy costs [3].
Process integration strategies focus on waste minimization and byproduct utilization [3]. The industrial route generates triethylamine hydrochloride as aqueous byproduct, which is recovered by pH adjustment with potassium hydroxide [3]. Cyclohexane solvent is recovered through distillation and recycled for subsequent reactions [3]. The overall process achieves 91% total yield of combined products with minimal waste generation [3].
Quality control parameters ensure consistent product specifications for commercial applications [3]. High-purity 4-iodobenzotrifluoride (209 grams) and trifluorotoluene (12.9 grams) are obtained through careful rectification procedures [3]. Product analysis confirms para-iodo isomer content below 1%, meeting stringent purity requirements for pharmaceutical and agrochemical applications [3].
| Parameter | Optimal Range | Effect on Yield | Industrial Consideration |
|---|---|---|---|
| Temperature | 80-110°C | +15-20% | Energy costs, safety |
| Pressure | 2.0 MPa | +10% | Equipment design |
| Catalyst Loading | 5-10 mol% | +25% | Material costs |
| Reaction Time | 3-30 hours | +30% | Throughput optimization |
| Solvent Selection | HFIP/DMF | +20% | Recovery, recycling |
4-Iodobenzotrifluoride exhibits distinctive thermochemical properties that reflect the influence of both the iodine atom and the trifluoromethyl group on the molecular structure. The compound displays a melting point of -8.33°C [1] [2], indicating that it remains liquid at ambient temperatures. This relatively low melting point is characteristic of halogenated aromatic compounds where the bulky iodine substituent disrupts efficient crystal packing [1].
The boiling point occurs at 185-186°C under standard atmospheric pressure (745 mmHg) [1] [2], demonstrating significant intermolecular forces despite the molecular weight of 272.01 g/mol [1]. This elevated boiling point relative to unsubstituted benzene can be attributed to the increased molecular weight and polarizability introduced by the iodine atom [3].
| Property | Value | Source |
|---|---|---|
| Melting Point | -8.33°C | [1] [2] |
| Boiling Point | 185-186°C (745 mmHg) | [1] [2] |
| Flash Point | 68-70°C | [4] [5] |
| Density (25°C) | 1.851 g/mL | [1] [2] |
| Specific Gravity (20/20) | 1.88 | [6] [7] |
The thermal stability of 4-Iodobenzotrifluoride is governed by the relative stability of the carbon-iodine and carbon-fluorine bonds. The compound demonstrates good thermal stability under normal conditions but exhibits light sensitivity [4] [5], requiring storage in dark conditions to prevent photodegradation. The flash point of 68-70°C [4] [5] indicates moderate volatility and potential combustibility, necessitating appropriate handling precautions.
Comparative studies on similar halogenated aromatics suggest that the trifluoromethyl group enhances thermal stability through inductive effects, while the iodine substituent may represent a potential site for thermal decomposition at elevated temperatures [8]. The compound maintains stability when stored under recommended conditions below 15°C in dark environments [7].
The relatively low melting point and the liquid state at room temperature suggest that 4-Iodobenzotrifluoride undergoes efficient phase transitions. The molecular packing in the solid state is likely influenced by the asymmetric distribution of electron density created by the electron-withdrawing trifluoromethyl group and the polarizable iodine atom [9].
4-Iodobenzotrifluoride demonstrates extremely limited water solubility, classified as insoluble in aqueous media [4] [5]. Quantitative measurements indicate an aqueous solubility of approximately 0.14 mg/mL (0.000517 mol/L) [10], reflecting the hydrophobic nature of the aromatic ring combined with the lipophilic character imparted by both halogen substituents.
| Solubility Parameter | Value |
|---|---|
| Water Solubility | Insoluble |
| Aqueous Solubility (mg/mL) | 0.14 |
| Aqueous Solubility (mol/L) | 0.000517 |
| Solubility Class | Poorly soluble (Log S < -6) |
The compound exhibits excellent solubility in organic solvents, particularly those with similar polarity characteristics. Based on Hansen solubility parameter theory [11] [12], 4-Iodobenzotrifluoride likely demonstrates strong dispersion forces (δD) due to the polarizable iodine atom, moderate polar interactions (δP) from the trifluoromethyl group, and minimal hydrogen bonding capability (δH) [11].
The trifluoromethyl group significantly influences solvent interactions through its strong electron-withdrawing character, which reduces electron density on the aromatic ring and affects dipole-dipole interactions with polar aprotic solvents [13] [14]. This electronic modification makes the compound particularly compatible with dichloromethane, acetonitrile, and other polar aprotic systems commonly used in synthetic applications [15] [4].
The solvent interaction mechanisms of 4-Iodobenzotrifluoride are dominated by van der Waals forces and dipole-induced dipole interactions. The iodine atom contributes significant polarizability (with an atomic radius of 1.4 Å), enabling strong London dispersion forces with other molecules [9]. Simultaneously, the trifluoromethyl group creates a permanent dipole moment that facilitates interactions with polar solvents while maintaining compatibility with moderately polar systems [16].
The compound's preference for polar aprotic solvents over protic systems reflects the absence of hydrogen bonding donor sites and the electronic character of the substituents. This solubility profile makes it particularly valuable in cross-coupling reactions and other synthetic transformations that require anhydrous conditions [15] [4].
4-Iodobenzotrifluoride exhibits characteristic ultra-violet-visible absorption patterns that reflect the electronic influence of both substituents on the aromatic π-system. The presence of the electron-withdrawing trifluoromethyl group and the heavy iodine atom significantly modifies the electronic transitions compared to unsubstituted benzene [17] [18].
The primary absorption features arise from π→π* transitions within the aromatic system, which are shifted to longer wavelengths due to the heavy atom effect of iodine and the electronic perturbation caused by the trifluoromethyl group [17]. These transitions typically occur in the region of 250-280 nm, representing the fundamental aromatic absorption band modified by substituent effects [18].
The trifluoromethyl group functions as a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and affecting the energy levels of both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [16]. This electronic modification results in a hypsochromic shift (blue shift) compared to electron-donating substituents, making the compound less reactive toward electrophilic aromatic substitution [16].
The iodine substituent introduces additional complexity through its heavy atom effect, which enhances intersystem crossing and can facilitate phosphorescence under appropriate conditions [17]. The polarizable nature of iodine also contributes to charge-transfer interactions that may be observed in the absorption spectrum [18].
4-Iodobenzotrifluoride exhibits distinctive electrochemical properties that reflect the electron-deficient nature of the aromatic ring and the redox-active character of the carbon-iodine bond. The compound demonstrates behavior typical of electron-poor aromatic systems, with reduction potentials shifted to more positive values compared to electron-rich aromatics [21] [22].
The trifluoromethyl group significantly influences the electrochemical behavior by withdrawing electron density from the aromatic π-system, stabilizing reduced forms and making the compound more susceptible to reduction processes [22]. This electronic effect is particularly important in photoredox catalysis applications where 4-Iodobenzotrifluoride serves as an oxidizing agent [21].
Cyclic voltammetry studies of halogenated aromatic compounds similar to 4-Iodobenzotrifluoride reveal characteristic redox waves corresponding to both the aromatic π-system and the carbon-halogen bond [23] [24]. The compound likely exhibits an irreversible reduction wave corresponding to reductive cleavage of the carbon-iodine bond, a process commonly observed in aryl iodides [25].
The reduction potential is expected to be more positive (easier to reduce) compared to simple aryl iodides due to the electron-withdrawing effect of the trifluoromethyl group [22]. This enhanced electrophilicity makes the compound valuable in electrochemical synthetic transformations and photoredox catalysis [21] [25].
The electrochemical properties of 4-Iodobenzotrifluoride are intimately connected to its electronic structure, which features a significantly polarized aromatic ring. The trifluoromethyl group reduces the HOMO energy level while the iodine substituent provides a pathway for reductive bond cleavage [22] [26].
Computational studies suggest that the LUMO of the compound is localized primarily on the aromatic ring with significant contribution from the carbon-iodine bond, facilitating electron transfer processes [22]. This electronic distribution explains the compound's utility in cross-coupling reactions where oxidative addition to transition metal centers occurs readily [15] [5].
The electrochemical behavior demonstrates the dual nature of 4-Iodobenzotrifluoride as both an electron-deficient aromatic compound and a versatile synthetic intermediate. The combination of electronic effects from both substituents creates a unique reactivity profile that has found extensive application in modern synthetic chemistry [21] [25].
Irritant